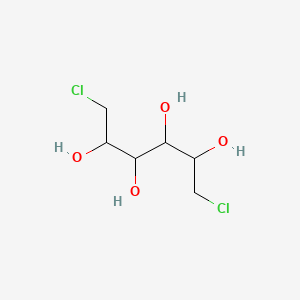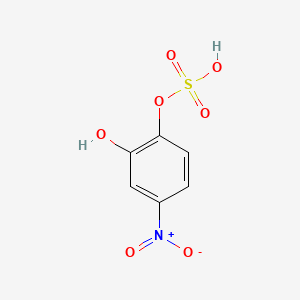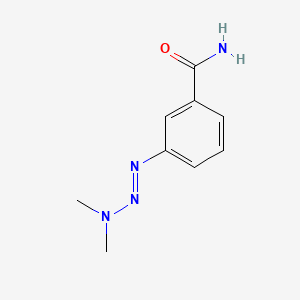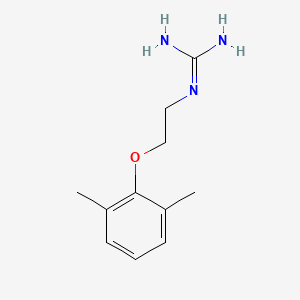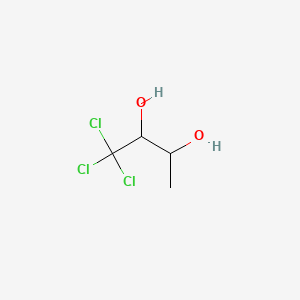
1,1,1-Trichlorobutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C₄H₇Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Vorbereitungsmethoden
The synthesis of 1,1,1-Trichlorobutane-2,3-diol can be achieved through several methods. One common approach involves the chlorination of butane-2,3-diol. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:
C₄H₈(OH)₂+3Cl₂→C₄H₇Cl₃O₂+3HCl
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. This method allows for large-scale production with high yield and purity.
Analyse Chemischer Reaktionen
1,1,1-Trichlorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield chlorinated carboxylic acids, while reduction with LiAlH₄ can produce chlorinated alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichlorobutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichlorobutane-2,3-diol can be compared with other chlorinated diols, such as 2,2,4,4-Tetramethyl-1,3-cyclobutanediol and 1,3-Dioxanes. These compounds share similar structural features but differ in their chemical properties and applications. For example:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer in the production of polymeric materials and has applications in the manufacture of BPA-free plastics.
1,3-Dioxanes: These compounds are used as protective groups in organic synthesis and have applications in the stabilization of carbonyl compounds.
Eigenschaften
CAS-Nummer |
32817-82-6 |
|---|---|
Molekularformel |
C4H7Cl3O2 |
Molekulargewicht |
193.45 g/mol |
IUPAC-Name |
1,1,1-trichlorobutane-2,3-diol |
InChI |
InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3 |
InChI-Schlüssel |
JUELTGCZCZPHPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(Cl)(Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)

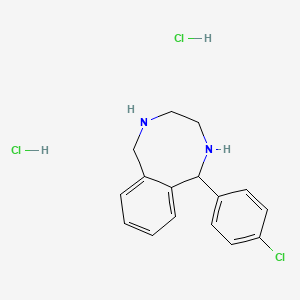
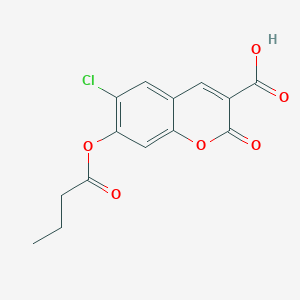
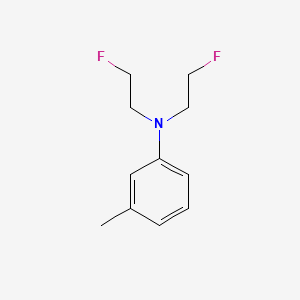
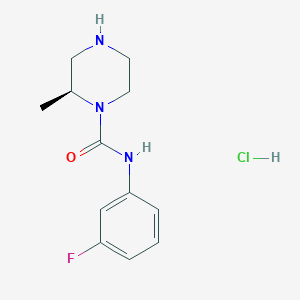
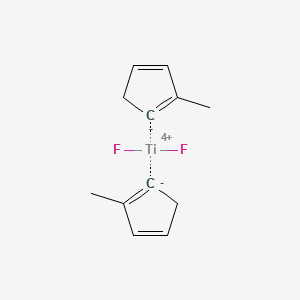
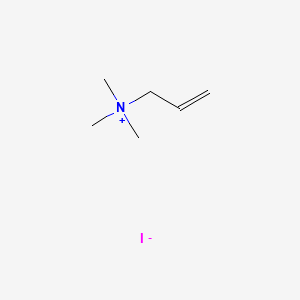
![3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13733762.png)
